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Abstract
Recainam, also known by its developmental code Wy-42,362, is a Class I antiarrhythmic agent

investigated for its efficacy in the management of ventricular arrhythmias. As a specific sodium

channel blocker, its mechanism of action involves the modulation of cardiac action potentials.

This technical guide provides a comprehensive overview of the synthesis of Recainam, its

detailed chemical properties, and a summary of its pharmacokinetic profile. Additionally, it

outlines key experimental protocols for its analysis and visualizes its mechanism of action

through a signaling pathway diagram.

Chemical Properties and Data
Recainam is chemically designated as N-(2,6-dimethylphenyl)-N'-[3-[(1-

methylethyl)amino]propyl]urea. Its hydrochloride salt is the commonly used form in

pharmaceutical preparations. The fundamental physicochemical properties of Recainam are

summarized in the tables below.

Table 1: General Chemical Properties of Recainam
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Property Value Source

Chemical Name

N-(2,6-dimethylphenyl)-N'-[3-

[(1-

methylethyl)amino]propyl]urea

N/A

Synonym Wy-42,362 N/A

CAS Number 74738-24-2 (free base) N/A

Molecular Formula C₁₅H₂₅N₃O N/A

Molecular Weight 263.38 g/mol N/A

Table 2: Predicted Physicochemical Data for Recainam

Property Predicted Value

Boiling Point 370.9 ± 42.0 °C

Density 1.030 ± 0.06 g/cm³

pKa 13.93 ± 0.46

Note: The data in Table 2 are predicted values and should be confirmed by experimental

analysis.

Synthesis of Recainam
While a specific, detailed, step-by-step synthesis protocol for Recainam from a primary

publication is not readily available in the public domain, a plausible synthetic route can be

constructed based on established methods for the synthesis of unsymmetrical ureas. The

synthesis would likely involve the reaction of an isocyanate with an amine.

A potential synthetic pathway is as follows:

Formation of the Isocyanate Intermediate: 2,6-dimethylaniline is reacted with a phosgene

equivalent, such as triphosgene or N,N'-carbonyldiimidazole (CDI), in an inert solvent to form
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2,6-dimethylphenyl isocyanate. This reaction is typically carried out in the presence of a non-

nucleophilic base to neutralize the acid generated.

Synthesis of the Amine Precursor: N-isopropyl-1,3-propanediamine is required for the

subsequent step. This can be synthesized through various standard organic chemistry

methods, such as the reductive amination of a suitable amino-aldehyde or amino-ketone with

isopropylamine.

Urea Formation: The 2,6-dimethylphenyl isocyanate is then reacted with N-isopropyl-1,3-

propanediamine in an aprotic solvent. The nucleophilic primary amine of the diamine attacks

the electrophilic carbon of the isocyanate to form the desired urea linkage, yielding

Recainam.

Purification and Salt Formation: The crude Recainam product would then be purified using

standard techniques such as column chromatography or recrystallization. To obtain the

hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with

hydrochloric acid.

Mechanism of Action and Signaling Pathway
Recainam is a Class I antiarrhythmic agent, which means it primarily acts by blocking voltage-

gated sodium channels in the heart.[1] This action is use-dependent, meaning the degree of

block increases with more frequent heartbeats.[1]

The mechanism involves Recainam binding to the open or inactivated state of the sodium

channel, thereby slowing the influx of sodium ions during phase 0 of the cardiac action

potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and slows

conduction velocity in the cardiac tissue. By prolonging the refractory period, Recainam can

suppress re-entrant arrhythmias.

Caption: Mechanism of action of Recainam on the cardiac sodium channel.

Pharmacokinetics
Recainam is metabolized to a limited extent in humans, with the majority of the drug being

excreted unchanged in the urine.[2] In clinical studies, the plasma half-life of Recainam was

found to be approximately 9.4 ± 4.1 hours.[3] Renal elimination accounts for a significant
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portion of its oral clearance.[3] The mean effective trough plasma concentration has been

reported to be around 1.83 µg/mL for the suppression of ventricular arrhythmias.

Table 3: Pharmacokinetic Parameters of Recainam in Humans

Parameter Value Reference

Plasma Half-life (t½) 9.4 ± 4.1 hours

Mean Effective Trough Plasma

Concentration
1.83 µg/mL

Primary Route of Elimination Renal

Metabolism Low extent in humans

Experimental Protocols
Determination of Recainam in Plasma by High-
Performance Liquid Chromatography (HPLC)
The following is a general protocol for the quantitative analysis of Recainam in plasma, which

should be optimized and validated for specific laboratory conditions.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid)

Recainam reference standard
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Internal standard (e.g., a structurally similar compound not present in the sample)

Chromatographic Conditions:

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v). The exact

ratio should be optimized to achieve good separation.

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 254 nm

Injection Volume: 20 µL

Sample Preparation (Protein Precipitation):

To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard.

Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Inject the reconstituted sample into the HPLC system.

Quantification:

A calibration curve is constructed by plotting the peak area ratio of Recainam to the

internal standard against the concentration of the Recainam standards. The concentration

of Recainam in the plasma samples is then determined from this calibration curve.
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Electrophysiological Assessment of Sodium Channel
Blockade
This protocol outlines a general method for assessing the effect of Recainam on the cardiac

action potential using isolated ventricular myocytes.

Cell Preparation:

Ventricular myocytes are isolated from animal hearts (e.g., rabbit, guinea pig) using

enzymatic digestion.

Electrophysiological Recording:

The whole-cell patch-clamp technique is used to record transmembrane action potentials

and ionic currents.

Cells are perfused with a physiological saline solution (e.g., Tyrode's solution).

A patch pipette filled with an appropriate internal solution is used to form a gigaseal with

the cell membrane and then rupture the patch to achieve the whole-cell configuration.

Experimental Procedure:

Record baseline action potentials by stimulating the myocyte at a fixed frequency (e.g., 1

Hz).

Perfuse the cell with increasing concentrations of Recainam.

At each concentration, record the steady-state effects on the action potential parameters,

including the maximum upstroke velocity (Vmax), action potential duration (APD), and

resting membrane potential.

To assess use-dependent block, stimulate the cell at varying frequencies (e.g., 0.5 Hz, 1

Hz, 2 Hz) in the presence of Recainam and measure the frequency-dependent changes in

Vmax.

Data Analysis:
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Analyze the recorded data to determine the concentration-response relationship for the

effect of Recainam on Vmax and other action potential parameters.

Quantify the extent of use-dependent block at different stimulation frequencies.

HPLC Analysis Workflow Electrophysiology Workflow
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Click to download full resolution via product page

Caption: General experimental workflows for the analysis of Recainam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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